molecular formula C11H21N3O B13956784 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B13956784
M. Wt: 211.30 g/mol
InChI Key: DPXMWLOWPZJWSA-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(aminomethyl)-6-azaspiro[34]octan-6-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one typically involves multi-step organic synthesis. One common approach is to start with a suitable spirocyclic precursor, which undergoes a series of reactions including amination and carbonylation to introduce the amino and ketone functionalities. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol
  • 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one

Uniqueness

2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one

InChI

InChI=1S/C11H21N3O/c1-8(13)10(15)14-3-2-11(7-14)4-9(5-11)6-12/h8-9H,2-7,12-13H2,1H3

InChI Key

DPXMWLOWPZJWSA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CC(C2)CN)N

Origin of Product

United States

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